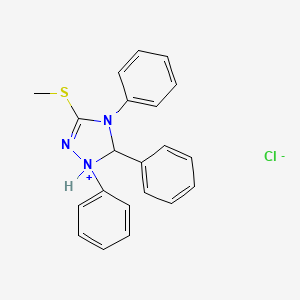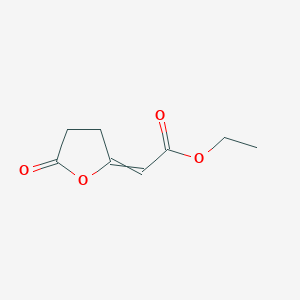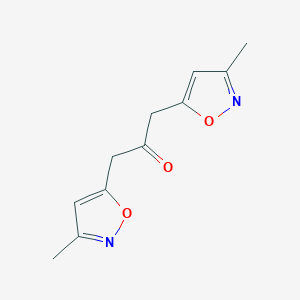
1,3-Bis(3-methyl-1,2-oxazol-5-yl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(3-methyl-1,2-oxazol-5-yl)propan-2-one is a heterocyclic compound featuring two oxazole rings Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(3-methyl-1,2-oxazol-5-yl)propan-2-one can be synthesized through various methods. Another method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones .
Industrial Production Methods
Industrial production of oxazole derivatives often employs the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes . This method is scalable and suitable for large-scale production.
化学反応の分析
Types of Reactions
1,3-Bis(3-methyl-1,2-oxazol-5-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert oxazole rings to oxazolines or other reduced forms.
Substitution: Electrophilic aromatic substitution can occur at the C-5 position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution typically requires strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole-5-carboxylic acids, while reduction can produce oxazolines.
科学的研究の応用
1,3-Bis(3-methyl-1,2-oxazol-5-yl)propan-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,3-Bis(3-methyl-1,2-oxazol-5-yl)propan-2-one involves its interaction with specific molecular targets. The oxazole rings can bind to enzymes and receptors through non-covalent interactions, influencing various biological pathways . This compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
類似化合物との比較
Similar Compounds
Oxazole: A simpler compound with one oxazole ring.
Isoxazole: Similar to oxazole but with the nitrogen and oxygen atoms in different positions.
Oxadiazole: Contains two nitrogen atoms and one oxygen atom in a five-membered ring.
Uniqueness
1,3-Bis(3-methyl-1,2-oxazol-5-yl)propan-2-one is unique due to its dual oxazole rings, which enhance its ability to interact with multiple biological targets simultaneously. This structural feature distinguishes it from simpler oxazole derivatives and contributes to its diverse range of applications .
特性
CAS番号 |
55315-71-4 |
|---|---|
分子式 |
C11H12N2O3 |
分子量 |
220.22 g/mol |
IUPAC名 |
1,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one |
InChI |
InChI=1S/C11H12N2O3/c1-7-3-10(15-12-7)5-9(14)6-11-4-8(2)13-16-11/h3-4H,5-6H2,1-2H3 |
InChIキー |
MYQXIQYLNFDQBD-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1)CC(=O)CC2=CC(=NO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[4-(Hydroxymethyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B14629755.png)
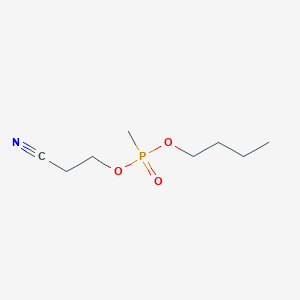
![Ethyl 4-oxo-4H-pyrimido[2,1-A]phthalazine-3-carboxylate](/img/structure/B14629777.png)
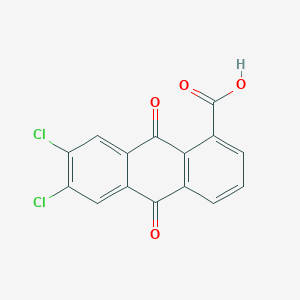
![Bis[(4-fluorophenyl)methyl]diselane](/img/structure/B14629799.png)
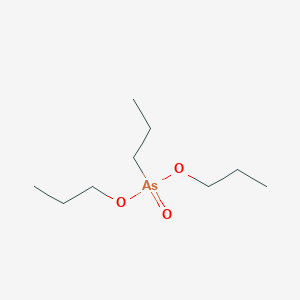
stannane](/img/structure/B14629820.png)
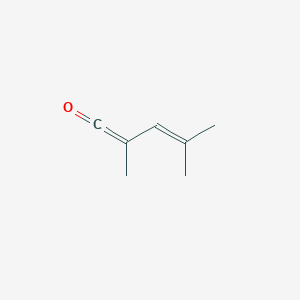
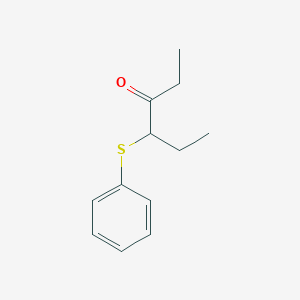
![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)

